1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene

Lipophilicity ADME Drug Design

1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene (CAS 1417567-00-0) is a polyhalogenated aromatic ether with the molecular formula C₇H₂BrClF₄O and a molecular weight of 293.44 g/mol. The compound features a bromine atom at the 1-position, a chloro(difluoro)methoxy substituent at the 2-position, and two fluorine atoms at the 4- and 5-positions of the benzene ring.

Molecular Formula C7H2BrClF4O
Molecular Weight 293.44 g/mol
CAS No. 1417567-00-0
Cat. No. B1403912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene
CAS1417567-00-0
Molecular FormulaC7H2BrClF4O
Molecular Weight293.44 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)Br)OC(F)(F)Cl
InChIInChI=1S/C7H2BrClF4O/c8-3-1-4(10)5(11)2-6(3)14-7(9,12)13/h1-2H
InChIKeyBFOJSOJXZNLDES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene (CAS 1417567-00-0): Halogenated Aromatic Building Block Procurement Baseline


1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene (CAS 1417567-00-0) is a polyhalogenated aromatic ether with the molecular formula C₇H₂BrClF₄O and a molecular weight of 293.44 g/mol [1]. The compound features a bromine atom at the 1-position, a chloro(difluoro)methoxy substituent at the 2-position, and two fluorine atoms at the 4- and 5-positions of the benzene ring. It belongs to a family of halogenated difluoromethoxybenzene derivatives commonly employed as synthetic intermediates in agrochemical, pharmaceutical, and materials science research . Its computed lipophilicity (XLogP3‑AA) is 4.2, and it has five hydrogen‑bond acceptor atoms with a topological polar surface area of 9.2 Ų [1].

Regiochemically defined synthon
Orthogonal halogen handles (Br, Cl, F)
Lipophilic methoxy building block

Why In‑Class Halogenated Difluoromethoxybenzene Analogs Cannot Substitute 1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene for Research Procurement


Despite sharing the C₇H₂BrClF₄O molecular formula with several regioisomers, 1-bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene exhibits a unique combination of substituent regio‑chemistry and halogen composition that directly impacts its physicochemical profile and synthetic utility. The presence of a chlorine atom within the difluoromethoxy group (CClF₂O versus CHF₂O) increases both molecular weight and lipophilicity relative to non‑chlorinated analogs, while the specific 4,5‑difluoro arrangement on the ring distinguishes it from 3,5‑difluoro regioisomers [1][2]. These differences can alter reactivity in nucleophilic aromatic substitution, metal‑catalyzed cross‑coupling, and downstream biological properties, making direct replacement with a close analog without re‑validation scientifically unsound [3]. Importantly, publicly available head‑to‑head comparative data for this specific compound remain limited; the evidence presented below therefore relies on computed physicochemical properties and class‑level inferences from related compounds.

Non-chlorinated analog Lipophilicity and MW may shift, altering physical property profiles.
3,5-Difluoro regioisomer Electronic environment differs; cross-coupling outcomes may vary.
Simpler halo-benzene Lacks ring fluorines; sequential orthogonal strategy may not transfer.

Quantitative Evidence Guide: 1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene Versus Closest Analogs


Computed Lipophilicity (XLogP3‑AA) Comparison: Chloro(difluoro)methoxy vs. Difluoromethoxy Analog

The target compound possesses a computed XLogP3‑AA of 4.2, while the non‑chlorinated analog 1‑bromo‑2‑(difluoromethoxy)‑4,5‑difluorobenzene (CAS 1242258‑46‑3) has an XLogP3‑AA of 3.7. The ΔlogP of +0.5 arises from replacement of the CHF₂O group with the CClF₂O group and indicates higher lipophilicity for the target compound [1][2].

Lipophilicity
Computed
XLogP 4.2
May support membrane permeability modeling
ΔlogP +0.5 vs difluoromethoxy analog
Lipophilicity ADME Drug Design

Molecular Weight and Heavy Atom Content: Chloro(difluoro)methoxy vs. Difluoromethoxy Analog

The target compound has a molecular weight of 293.44 g mol⁻¹, compared to 259.00 g mol⁻¹ for the non‑chlorinated analog 1‑bromo‑2‑(difluoromethoxy)‑4,5‑difluorobenzene. The increase of 34.44 g mol⁻¹ is attributable to the substitution of a hydrogen (1.008 Da) by a chlorine atom (35.45 Da) in the difluoromethoxy group [1][2]. This also increases the heavy atom count from 14 to 15.

Molecular Weight
Computed
293.44 g·mol⁻¹
May influence purification and detection strategies
+34.44 g·mol⁻¹ vs difluoromethoxy analog
Molecular Weight Halogen Content Intermediate Selection

Regioisomeric Differentiation: 4,5-Difluoro vs. 3,5-Difluoro Substitution Pattern

1‑Bromo‑2‑[chloro(difluoro)methoxy]‑4,5‑difluoro‑benzene and its 3,5‑difluoro regioisomer (CAS 1417569‑66‑4) share the same molecular formula, molecular weight (293.44 g mol⁻¹), and XLogP3‑AA (4.2), but differ in the positions of the ring fluorine atoms. In the target compound, both ring fluorine atoms are on the same side of the bromine (C-4 and C-5), whereas in the 3,5‑isomer they flank the chloro(difluoro)methoxy group [1][2]. This positional difference alters the electronic environment of the aryl bromide, potentially affecting the rate and selectivity of palladium‑catalyzed cross‑coupling reactions.

Regiochemistry
Class-level inference
4,5-Difluoro
May impact cross-coupling selectivity
Reaction-specific validation recommended
Regiochemistry Synthetic Intermediate Coupling Selectivity

Halogen Composition and Potential for Sequential Functionalization

The compound carries three distinct halogen types (Br, Cl, and F) on a single benzene ring. The bromine atom provides a well‑established site for Pd‑catalyzed cross‑coupling (e.g., Suzuki, Buchwald‑Hartwig), while the C‑Cl bond in the chloro(difluoro)methoxy group is less reactive under typical coupling conditions, offering latent functionalization potential [1][2]. This contrasts with analogs such as 1‑bromo‑4‑[chloro(difluoro)methoxy]benzene (CAS 112556‑13‑5), which lack ring fluorine atoms and have a lower molecular weight (257.46 g mol⁻¹) and lower XLogP3‑AA (4.0), and with non‑chlorinated analogs that lose the orthogonal C‑Cl handle entirely [3].

Halogen Diversity
Class-level inference
Br, Cl, F
May enable sequential functionalization strategies
Contrasts with non-fluorinated halo-benzene
Sequential Coupling Halogen Orthogonality Building Block Utility

Application Scenarios for 1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization Requiring Increased Lipophilicity

When a lead series benefits from higher logP (e.g., to improve blood‑brain barrier penetration or membrane permeability) but additional ring substituents are undesirable, 1‑bromo‑2‑[chloro(difluoro)methoxy]‑4,5‑difluoro‑benzene provides a ΔlogP of +0.5 over the non‑chlorinated difluoromethoxy analog, as supported by computed XLogP3‑AA values [1]. The bromine handle allows direct incorporation into the scaffold via cross‑coupling, preserving the desired lipophilicity gain without further structural modification.

Synthesis of Halogen‑Rich Intermediates for Agrochemical Discovery

The three distinct halogen substituents (Br, Cl, F) on this compound enable sequential, chemoselective transformations. The aryl bromide can be coupled first, followed by later‑stage manipulation of the C‑Cl bond in the chloro(difluoro)methoxy group, a synthetic strategy referenced in sulfonylurea herbicide patents [2]. Analogs lacking either the ring fluorine atoms or the chloro substituent cannot replicate this orthogonal reactivity sequence.

Regioisomer‑Sensitive Palladium‑Catalyzed Cross‑Coupling Reactions

For cross‑coupling reactions where the electronic effect of the fluorine substitution pattern influences oxidative addition rates or regioselectivity, the 4,5‑difluoro arrangement offers a distinct electronic profile compared to the 3,5‑difluoro regioisomer [3]. Procurement of the correct regioisomer avoids the need for chromatographic separation of isomers post‑coupling and ensures reproducible reaction outcomes in library synthesis.

Materials Science: Liquid Crystal Intermediate Synthesis

Difluoromethoxy‑bridged liquid crystal compounds are an active area of patent activity, and halogenated aromatic ethers with controlled fluorine placement are key intermediates [4]. The specific 4,5‑difluoro pattern and chloro(difluoro)methoxy unit of this compound provide a unique combination of polarizability and steric bulk that may be required for achieving desired mesophase behavior, distinguishing it from non‑fluorinated or differently fluorinated analogs.

Application
Selection Property
Validation Focus
Med Chem Lead Optimization
Lipophilicity Modulation
Membrane permeability / ADME profiling
Agrochemical Intermediate
Orthogonal Halogen Reactivity
Chemoselective coupling validation
Regiospecific Cross-Coupling
Fluorine Substitution Pattern
Reaction selectivity and rate profiling
Materials Science (LC)
Polarizability & Steric Bulk
Mesophase behavior characterization
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